molecular formula C15H32 B1213657 2,6,11-Trimethyldodecane CAS No. 31295-56-4

2,6,11-Trimethyldodecane

Cat. No. B1213657
CAS RN: 31295-56-4
M. Wt: 212.41 g/mol
InChI Key: FONXOARHSFUBAN-UHFFFAOYSA-N
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Description

2,6,11-Trimethyldodecane is a branched alkane consisting of dodecane bearing three methyl substituents at positions 2, 6, and 11 . It has a molecular formula of C15H32 .


Synthesis Analysis

The synthesis of 2,6,11-Trimethyldodecane involves obtaining an oil-like compound from raw materials. Appropriate separation techniques such as distillation or extraction are used to separate the target compound from the original mixture. The separated compound is then structurally identified and purified to obtain the final 2,6,11-Trimethyldodecane .


Molecular Structure Analysis

The molecular structure of 2,6,11-Trimethyldodecane consists of a dodecane backbone with three methyl groups attached at the 2nd, 6th, and 11th carbon atoms .


Physical And Chemical Properties Analysis

2,6,11-Trimethyldodecane has a molecular weight of 212.41 g/mol . It has a predicted boiling point of 247.8±7.0 °C and a predicted density of 0.766±0.06 g/cm3 .

Safety And Hazards

2,6,11-Trimethyldodecane may cause long-lasting harmful effects to aquatic life. It is advised to avoid release to the environment and dispose of contents/container to an approved waste disposal plant .

properties

IUPAC Name

2,6,11-trimethyldodecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H32/c1-13(2)9-6-7-11-15(5)12-8-10-14(3)4/h13-15H,6-12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FONXOARHSFUBAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCC(C)CCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60865591
Record name 2,6,11-Trimethyldodecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60865591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6,11-Trimethyldodecane

CAS RN

31295-56-4
Record name 2,6,11-Trimethyldodecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31295-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dodecane, 2,6,11-trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031295564
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6,11-Trimethyldodecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60865591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
321
Citations
D Zhang, G Sun, X Zhang - Science of Advanced Materials, 2019 - ingentaconnect.com
Herein, we report the determination of off-odor compounds and VOCs in PP composites using GC/MS thermal desorption system with simultaneous sniffing. The VOCs of odors were …
Number of citations: 2 www.ingentaconnect.com
JQ Walker, CJ Wolf - Journal of Chromatographic Science, 1970 - academic.oup.com
Pyrolysis gas chromatography (PGC) is rapidly gaining acceptance as a method for the characterization of complex organic materials. Many different experimental techniques and …
Number of citations: 22 academic.oup.com
YK Lee, S Jang, HJ Koh - Scientific Reports, 2022 - nature.com
Eating quality (EQ) of rice has a complex nature composed of physicochemical properties. Nevertheless, breeding programs evaluating EQ through sensory test or taste-evaluation …
Number of citations: 2 www.nature.com
N Rezaiyan Gharagozlu, F Baghbani-Arani… - SSU_Journals, 2019 - jssu.ssu.ac.ir
Methods: In the current experimental study, the phyochemical composition of aqueous and ethanolic Glycyrrhiza glabra extract was evaluated by GC/MS method. The HepG 2 cells were …
Number of citations: 1 jssu.ssu.ac.ir
OU Igwe, SP Offiong - Journal of Applied Chemical Science …, 2015 - researchgate.net
Chemical substances were extracted with petroleum ether from the abdominal glands of black carpenter ants (Camponotus pennsylvanicus) and nineteen compounds were …
Number of citations: 2 www.researchgate.net
R Dhouibi, D Moalla, K Ksouda… - … of physiology and …, 2018 - Taylor & Francis
The present study was aimed to evaluate the analgesic properties of Urtica dioica (UD) and to profile phytochemicals by gas chromatography–mass spectrometry (GC–MS). The …
Number of citations: 12 www.tandfonline.com
A Steglińska, K Pielech-Przybylska, R Janas, M Grzesik… - Molecules, 2022 - mdpi.com
The feasibility of early disease detection in potato seeds storage monitoring of volatile organic compounds (VOCs) and plant physiological markers was evaluated using 10 fungal and …
Number of citations: 6 www.mdpi.com
S Parthasarathy, G Thiribhuvanamala… - Annals of …, 2017 - researchgate.net
Volatile metabolites emitted from mango fruits artificially inoculated with two toxigenic fungi isolated from infected mangoes were profiled using gas chromatography/mass spectrometry. …
Number of citations: 9 www.researchgate.net
A Rekha - researchgate.net
Conspecific herbivores use Herbivore Induced Plant Volatiles (HIPVs) as cues while selecting an optimal site for oviposition. This is to ascertain the availability of nourishment for their …
Number of citations: 0 www.researchgate.net
JQ Cu, F Perineau, A Gaset - Phytochemistry, 1992 - Elsevier
Volatile components of violet leaves were extracted with 1,1,2-trichloro-1,2,2-trifluoroethane as well as hexane and analysed using GC, GC-MS and GC-FTIR. Quantitatively, the yields …
Number of citations: 37 www.sciencedirect.com

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